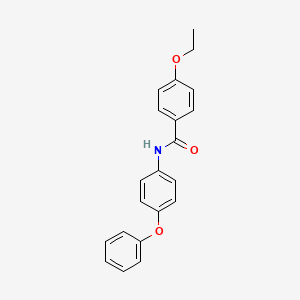![molecular formula C20H11ClN2O6 B5169463 N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-5-nitro-2-furamide](/img/structure/B5169463.png)
N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-5-nitro-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-5-nitro-2-furamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'CNF' and is known for its unique chemical structure and properties. In
科学的研究の応用
CNF has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, CNF has shown promising results as an anticancer agent by inhibiting the growth of cancer cells. It has also been studied for its antibacterial and antifungal properties. In agriculture, CNF has been investigated for its potential use as a pesticide due to its ability to inhibit the growth of plant pathogens. In material science, CNF has been explored for its use in the synthesis of new materials with improved properties.
作用機序
The mechanism of action of CNF is not fully understood, but it is believed to inhibit the activity of enzymes involved in various biological processes. CNF has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which may contribute to its anticancer properties. It has also been suggested that CNF may disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
CNF has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that CNF can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria and fungi. In vivo studies have shown that CNF can reduce tumor growth in animal models. However, the toxicity and safety of CNF in humans and animals have not been fully evaluated, and further studies are needed to determine its safety profile.
実験室実験の利点と制限
CNF has several advantages for lab experiments, including its unique chemical structure and properties, which make it an excellent candidate for various applications. However, the limitations of CNF include its potential toxicity and safety concerns, which may limit its use in certain experiments. The purity and stability of CNF can also be a challenge, and proper storage and handling are essential to maintain its quality.
将来の方向性
There are several future directions for research on CNF. One direction is to investigate its potential use as a pesticide in agriculture, as its ability to inhibit the growth of plant pathogens may have significant benefits for crop production. Another direction is to explore its use in the synthesis of new materials with improved properties. Additionally, further studies are needed to evaluate the safety and toxicity of CNF in humans and animals, which will be essential for its potential use in medicine. Overall, CNF has significant potential for various applications, and further research is needed to fully understand its properties and mechanisms of action.
合成法
The synthesis of CNF involves the reaction of 3-chloro-4-(2-oxo-2H-chromen-3-yl)aniline with 5-nitro-2-furoic acid in the presence of a suitable reagent. The reaction is carried out under specific conditions to ensure the formation of the desired product. The purity of the synthesized CNF can be determined by various analytical techniques such as HPLC, NMR, and mass spectrometry.
特性
IUPAC Name |
N-[3-chloro-4-(2-oxochromen-3-yl)phenyl]-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClN2O6/c21-15-10-12(22-19(24)17-7-8-18(28-17)23(26)27)5-6-13(15)14-9-11-3-1-2-4-16(11)29-20(14)25/h1-10H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQUAEAUEHVSBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=C(C=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[(2,4-dimethylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5169398.png)

![3-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5169409.png)


![2-[(5-{2-[(2,5-dichlorophenyl)sulfonyl]carbonohydrazonoyl}-2-methoxybenzyl)oxy]benzamide](/img/structure/B5169426.png)
![5-{5-bromo-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5169430.png)
![(5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5169447.png)
![1,8-dibromo-17-(3,4-dimethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5169453.png)
![N-[2-(tert-butylthio)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B5169459.png)

![4-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)thiomorpholine](/img/structure/B5169465.png)


